molecular formula C24H34O2Si B8167234 ((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol

((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol

Cat. No.: B8167234
M. Wt: 382.6 g/mol
InChI Key: KNLJFVKYKIBHJM-UHFFFAOYSA-N
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Description

((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol is a complex organic compound featuring a cyclohexyl ring substituted with a methanol group and a tert-butyldiphenylsilyl-protected hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol typically involves multiple steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

    Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to a methyl group or other reduced forms.

    Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are typical.

    Substitution: Conditions often involve bases like NaH (Sodium hydride) or K₂CO₃ (Potassium carbonate) in polar aprotic solvents.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various functionalized cyclohexyl derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, ((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl group allows for selective deprotection and further functionalization.

Biology and Medicine

The compound’s derivatives may have potential applications in drug development, particularly in the design of molecules with specific biological activities. The tert-butyldiphenylsilyl group can enhance the stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its structural features make it a valuable building block in material science.

Mechanism of Action

The mechanism by which ((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol exerts its effects depends on its specific application. In chemical reactions, the tert-butyldiphenylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. In biological systems, its derivatives may interact with specific molecular targets, influencing pathways related to their intended therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ((1r,4r)-4-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol
  • ((1r,4r)-4-(((tert-Butylphenylsilyl)oxy)methyl)cyclohexyl)methanol
  • ((1r,4r)-4-(((tert-Butyltrimethylsilyl)oxy)methyl)cyclohexyl)methanol

Uniqueness

((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol is unique due to the presence of the tert-butyldiphenylsilyl group, which provides steric hindrance and stability, making it particularly useful in synthetic chemistry. This group also enhances the compound’s solubility and prevents aggregation, which is beneficial in various applications.

Properties

IUPAC Name

[4-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclohexyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O2Si/c1-24(2,3)27(22-10-6-4-7-11-22,23-12-8-5-9-13-23)26-19-21-16-14-20(18-25)15-17-21/h4-13,20-21,25H,14-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLJFVKYKIBHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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